molecular formula C24H42O11S B609307 m-PEG9-Tos CAS No. 82217-01-4

m-PEG9-Tos

Cat. No.: B609307
CAS No.: 82217-01-4
M. Wt: 538.649
InChI Key: PAXJFLMMCORNQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG9-Tos typically involves the reaction of methoxy-polyethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

m-PEG9-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group . It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the PEG chain.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the PEG chain.

Major Products Formed

The major products formed from nucleophilic substitution reactions of this compound include PEG derivatives with various functional groups such as amines, thiols, and alcohols .

Scientific Research Applications

m-PEG9-Tos has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the production of various industrial products such as coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of m-PEG9-Tos involves the tosyl group acting as a leaving group in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG9-Tos is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly useful in applications where both properties are essential .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXJFLMMCORNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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